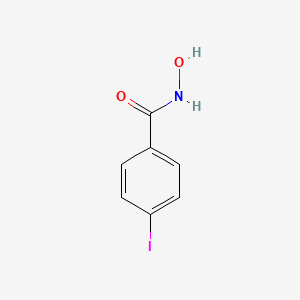

N-Hydroxy-4-iodobenzamide

説明

Historical Trajectory of N-Hydroxy-4-iodobenzamide Investigation

The investigation of this compound is situated at the confluence of two significant streams of chemical research: the study of hydroxamic acids as biologically active agents and the development of iodinated benzamides for medical and synthetic applications. The chemistry of hydroxamic acids has been a subject of considerable interest for decades, with their pharmacological, toxicological, and pathological properties being extensively explored since their discovery in plants. journalagent.com

Separately, iodinated benzamide derivatives gained prominence as scaffolds for developing radiopharmaceuticals. wikipedia.org Notably, radioiodinated benzamides were investigated for their potential as imaging agents for melanotic melanoma, leveraging the fact that both dopaminergic neurons and melanoma cells originate from the ectoderm and are involved in melanin production. snmjournals.orgsemanticscholar.orgsnmjournals.org Compounds like N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) were synthesized and evaluated as tracers for detecting melanoma metastases. snmjournals.orgresearchgate.net This line of research highlighted the utility of the iodobenzamide core in targeting specific biological tissues.

The specific academic focus on this compound likely emerged from the synthesis of these two research areas. As the roles of both the hydroxamic acid moiety and the iodinated aromatic ring became better understood in medicinal chemistry, compounds incorporating both features became logical targets for synthesis and investigation. This compound serves as a precursor and building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. lookchem.com

Foundational Role of the Hydroxamic Acid Moiety in Chemical Biology Research

The hydroxamic acid functional group, with the general structure R-C(=O)N(R')OH, is a cornerstone in chemical biology and medicinal chemistry due to its unique chemical properties and biological activities. journalagent.com Though known for over 150 years, often cited in textbooks as a starting material for the Lossen rearrangement, its applications are far more extensive. acs.orgnih.gov

The most critical feature of the hydroxamic acid moiety is its exceptional ability to act as a chelator for a wide variety of metal ions, including iron (Fe³⁺), zinc (Zn²⁺), and manganese (Mn²⁺). acs.orgnih.gov The nitrogen and oxygen atoms possess adjacent lone pairs of electrons, enabling the formation of a stable five-membered ring structure upon binding with a metal ion. researchgate.net This chelating capability is significantly stronger than that of corresponding carboxylic acids. researchgate.net

This strong metal-binding affinity is the basis for its foundational role in the inhibition of metalloenzymes, which are enzymes that require a metal ion for their catalytic activity. acs.orgnih.gov By sequestering the essential metal ion from the enzyme's active site, hydroxamic acid-containing molecules can effectively inhibit enzyme function. researchgate.net This mechanism is central to their application as inhibitors of histone deacetylases (HDACs), a class of zinc-dependent enzymes that play a crucial role in gene expression and are major targets in cancer therapy. nih.gov The hydroxamic acid moiety is considered an essential pharmacophore for this inhibitory activity. journalagent.com

Table 2: Research Applications of the Hydroxamic Acid Moiety

| Application Area | Description | Key Mechanism |

|---|---|---|

| Enzyme Inhibition | Acts as a potent inhibitor of metalloenzymes, such as histone deacetylases (HDACs), matrix metalloproteinases, and urease. acs.orgresearchgate.netnih.gov | Chelation of the metal cofactor (e.g., Zn²⁺) in the enzyme's active site. researchgate.netresearchgate.net |

| Metal Sequestration | Used in therapies for metal overload diseases due to its high affinity for metal ions like iron. researchgate.net | Forms stable complexes with excess metal ions, facilitating their removal. researchgate.net |

| Antimicrobial Agents | Exhibits activity against various microbes, including bacteria and fungi. journalagent.comresearchgate.net | Inhibition of essential bacterial metalloenzymes. researchgate.net |

| Anticancer Research | Forms the basis of several anticancer drugs and drug candidates. journalagent.comnih.gov | Primarily through the inhibition of HDACs, leading to cell cycle arrest and apoptosis. journalagent.comnih.gov |

Strategic Importance of the Iodinated Benzamide Scaffold in Chemical Sciences

The iodinated benzamide scaffold is a privileged structure in chemical sciences, particularly in medicinal chemistry and organic synthesis, due to the strategic placement of the iodine atom on the benzamide core. smolecule.comacs.org The benzamide framework itself is found in numerous clinically used drugs, but the addition of iodine provides distinct advantages that researchers have strategically exploited.

One of the most significant applications is in the field of medical imaging. The iodine atom can be replaced with a radioactive isotope, such as Iodine-123 or Iodine-125, to create radiotracers for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT). wikipedia.orgsnmjournals.org Iodobenzamide derivatives have been successfully used to image dopamine D2 receptors in the brain and to detect melanoma. wikipedia.orgsnmjournals.org This utility stems from the ability of the benzamide scaffold to bind to specific biological targets, while the radioiodine provides the signal for detection. snmjournals.org

In synthetic organic chemistry, the iodine atom serves as a versatile handle for constructing more complex molecules. smolecule.com As a halogen, it readily participates in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the attachment of diverse chemical fragments. acs.org This makes iodinated benzamides valuable precursors for creating libraries of compounds for drug discovery and materials science. smolecule.comacs.org Furthermore, the presence of the iodine atom can modulate the compound's physicochemical properties, such as lipophilicity, which can influence its membrane permeability and interaction with biological targets.

Table 3: Strategic Applications of the Iodinated Benzamide Scaffold

| Application Area | Strategic Function of the Scaffold | Examples |

|---|---|---|

| Medical Imaging | Serves as a carrier for radioiodine (¹²³I, ¹²⁵I) to specific biological targets for SPECT or PET imaging. wikipedia.orgsnmjournals.orgsmolecule.com | Iodobenzamide (IBZM) for dopamine receptor imaging; N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) for melanoma imaging. wikipedia.orgresearchgate.net |

| Organic Synthesis | Acts as a versatile precursor where the iodine atom is a reactive site for cross-coupling reactions to build molecular complexity. smolecule.comacs.org | Synthesis of biaryl compounds, alkynylated benzamides, and other complex derivatives. acs.org |

| Medicinal Chemistry | The scaffold provides a core structure for drug design, with the iodine atom influencing receptor binding and pharmacokinetic properties. nih.gov | Development of inhibitors for targets like poly(ADP-ribose) polymerase (PARP) and sigma-1 receptors. nih.govnih.gov |

| Materials Science | Used as a building block for creating novel polymers and materials with specific properties. smolecule.com | Precursors for luminescent polymers. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-iodo-N-hydroxybenzamide |

| p-Iodobenzohydroxamic acid |

| N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) |

| Iodobenzamide (IBZM) |

| N-(2-Amino-phenyl)-4-iodo-benzamide |

| N-Butyl-5-methyl-2-(m-tolyloxy)benzamide |

| N-Cyclohexyl-5-fluoro-2-phenoxybenzamide |

| 2-(m-Tolyloxy)benzamide |

| 2-(4-Hydroxyphenoxy) benzamide |

| 2-(3-Bromophenoxy)benzamide |

| 2-(4-Hydroxy-3-methylphenoxy)benzamide |

| N-(4-Bromophenyl)-2-hydroxy-5-iodobenzamide |

| 2-Iodo-N-(2-isobutyramidoethyl)benzamide |

| N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide |

| 4-(N-benzylpiperidine-4-yl)-4-iodobenzamide |

| Suberoylanilide hydroxamic acid (SAHA) |

| MS275 (N-(2-aminophenyl)-4-[N-pyridin-3-yl-methoxycarbonyl) aminomethyl] benzamide) |

| Benperidol |

| Moclobemide |

| Metoclopramide |

| Amisulpride |

| Olaparib |

| Rucaparib |

| Niraparib |

| Veliparib |

| Talazoparib |

| Dimemorfan |

| Donepezil |

| Haloperidol |

| Dehydroepiandrosterone (DHEA) |

| BD1047 |

| Trichostatin A |

特性

IUPAC Name |

N-hydroxy-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIKIQLHKIBCOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NO)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2593-31-9 | |

| Record name | N-Hydroxy-4-iodobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002593319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-hydroxy-4-iodobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXY-4-IODOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6307RRC6WC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N-hydroxy-4-iodobenzamide

Classical and Contemporary Synthetic Routes to N-Hydroxy-4-iodobenzamide

The synthesis of this compound typically begins from commercially available iodinated benzoic acid derivatives. The primary transformation involves the formation of an amide bond between the carboxylic acid moiety and hydroxylamine.

The synthesis of this compound relies on several key precursors derived from 4-iodobenzoic acid. These starting materials are crucial for the eventual formation of the N-hydroxyamide functional group. The most common precursors include 4-iodobenzoic acid itself, its corresponding acid chloride, and various ester forms. lookchem.com The choice of precursor often dictates the specific reaction pathway and conditions required.

A common and direct route involves the conversion of 4-iodobenzoic acid into a more reactive intermediate, such as an acid chloride or an activated ester. 4-iodobenzoyl chloride, generated by treating 4-iodobenzoic acid with a chlorinating agent like thionyl chloride, is a highly reactive intermediate that readily couples with hydroxylamine. Alternatively, methyl or ethyl esters of 4-iodobenzoic acid can be used, typically requiring basic conditions to facilitate the reaction with hydroxylamine. lookchem.com

Table 1: Key Precursors for this compound Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis | Typical Follow-on Reagent |

|---|---|---|---|

| 4-Iodobenzoic acid | C₇H₅IO₂ | Primary starting material. lookchem.com | Thionyl chloride (to form acid chloride) or coupling agents |

| 4-Iodobenzoyl chloride | C₇H₄ClIO | Activated intermediate for amidation. lookchem.com | Hydroxylamine |

| Methyl 4-iodobenzoate | C₈H₇IO₂ | Stable precursor requiring activation or harsh conditions for amidation. lookchem.com | Hydroxylamine (often with a base) |

| Ethyl 4-iodobenzoate | C₉H₉IO₂ | Similar to the methyl ester, used as a stable starting material. lookchem.com | Hydroxylamine (often with a base) |

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction conditions. Key parameters include the choice of solvent, base, temperature, and reaction time. For the coupling of an activated 4-iodobenzoyl species with hydroxylamine, aprotic solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are commonly employed to prevent unwanted side reactions. d-nb.info

The presence of a base is often necessary to deprotonate hydroxylamine, increasing its nucleophilicity, or to scavenge acid byproducts. d-nb.info Potassium tert-butoxide is an effective base for this purpose. d-nb.info Temperature control is also critical; reactions are often initiated at low temperatures (e.g., 0 °C) and allowed to warm to room temperature to control the reaction rate and minimize degradation of the product. acs.org The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific precursors used. Purification is typically achieved through recrystallization or column chromatography.

Table 2: Illustrative Reaction Condition Optimization

| Parameter | Condition A | Condition B | Condition C | Rationale for Optimization |

|---|---|---|---|---|

| Starting Material | 4-Iodobenzoyl chloride | Methyl 4-iodobenzoate | 4-Iodobenzoic acid | Varying reactivity and cost of precursors. |

| Solvent | Dichloromethane (DCM) | Methanol | Tetrahydrofuran (THF) | Solubility of reagents and intermediates. d-nb.info |

| Base | Pyridine | Sodium Methoxide | Potassium tert-butoxide | Base strength and compatibility with reagents. d-nb.info |

| Temperature | 0 °C to Room Temp | Reflux | -10 °C to Room Temp | Controlling reaction rate and minimizing side products. nih.gov |

| Typical Yield | High | Moderate | Moderate-High | Yield is dependent on the combination of all parameters. |

Precursor Chemistry and Key Intermediates

Derivatization Strategies for this compound Analogues

This compound is a versatile scaffold for generating analogues with diverse properties. Derivatization can be targeted at two primary sites: the N-hydroxamic acid functionality and the iodinated phenyl ring.

The hydroxamic acid moiety (-CONHOH) is a key functional group, often responsible for the biological activity of this class of compounds through metal chelation. researchgate.net Modifications at this site can modulate activity, selectivity, and pharmacokinetic properties. Strategies include N-alkylation or N-arylation of the hydroxamic acid nitrogen. nih.gov

For instance, substituting the hydroxyl group with an O-alkyl or O-aryl group (e.g., N-benzyloxybenzamides) can serve as a protecting group strategy or lead to compounds with different biological profiles. wiley.com The synthesis of N-substituted analogs often involves reacting the parent hydroxamic acid with an appropriate alkyl or aryl halide under basic conditions. Such modifications have been shown in related structures, like suberoylanilide hydroxamic acid (SAHA), to reduce inhibitory potency but potentially increase isoform selectivity for enzymes like histone deacetylases (HDACs). nih.gov

The iodinated phenyl ring offers a prime location for introducing structural diversity. The iodine atom itself is an electron-withdrawing group via induction, yet it is also an ortho-, para-director in electrophilic aromatic substitution reactions due to resonance effects from its lone pairs. libretexts.orgwikipedia.org This deactivates the ring toward electrophilic attack compared to benzene, but any substitution that does occur is directed to the positions ortho to the iodine. masterorganicchemistry.com

More significantly, the iodine atom serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents. For example:

Suzuki Coupling: Reaction with boronic acids or esters can introduce new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines can form new C-N bonds.

Diversity-oriented synthesis (DOS) is a powerful strategy for rapidly generating libraries of structurally diverse small molecules for biological screening. rsc.org this compound is an ideal starting point for DOS approaches due to its two distinct points of functionalization.

A DOS strategy could involve a multi-step sequence where a common precursor, like 4-iodobenzoic acid, is used to generate the N-hydroxybenzamide core. rsc.org Subsequently, the library can be expanded by:

Parallel modification of the hydroxamic acid: A subset of the core molecules can be reacted with a variety of alkylating or acylating agents to modify the N-OH group.

Parallel modification of the phenyl ring: Another subset can undergo various palladium-catalyzed cross-coupling reactions to replace the iodine atom with a library of different functional groups. rsc.org

This approach allows for the efficient construction of a matrix of compounds where both the "head" (hydroxamic acid) and "tail" (phenyl ring substituent) are varied, which is highly valuable for structure-activity relationship (SAR) studies. nih.govresearchgate.net

Substituent Effects and Functionalization of the Iodinated Phenyl Ring

Advanced Synthetic Approaches Utilizing this compound

This compound serves as a valuable building block in organic synthesis, primarily due to its dual functionality. lookchem.com The hydroxamic acid group can be engaged in various reactions, while the iodo-substituent on the aromatic ring acts as a crucial handle for carbon-carbon and carbon-heteroatom bond formations, particularly through transition-metal-catalyzed cross-coupling reactions. smolecule.com

Catalytic Methods in this compound Derivatization

The derivatization of this compound can be approached through catalytic modifications of its hydroxamic acid functional group. While the literature extensively covers the reactions at the iodo-position, the hydroxamic acid offers distinct reactive sites. Catalytic methods can be employed for selective O-acylation, O-alkylation, or other modifications. For instance, the hydroxyl group can be targeted for derivatization to enhance or alter the molecule's properties. This compound is recognized as a hydroxamic acid used in organic synthesis for creating alkenylations, carboxylates, and amides. biosynth.comcymitquimica.com The activated hydroxamic acid can undergo reductive elimination to yield an amine group. cymitquimica.com

Cross-Coupling Reactions Involving the Iodo-Substituent

The carbon-iodine bond in this compound is highly susceptible to oxidative addition by transition metal catalysts, making it an excellent substrate for a variety of cross-coupling reactions. smolecule.com This reactivity allows for the introduction of diverse structural motifs onto the benzamide core. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, positioning iodo-substituted compounds like this compound as highly reactive partners. nrochemistry.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide, forming a new carbon-carbon bond. For iodobenzamides, this reaction is a powerful tool for synthesizing biaryl compounds. beilstein-journals.orgbeilstein-journals.org While specific examples using this compound as the substrate are not prevalent in readily available literature, the successful coupling of related iodobenzamides and N-acyl/benzyl benzamides demonstrates the viability of this transformation. beilstein-journals.orgresearchgate.net The reaction typically employs a palladium catalyst, a base such as potassium phosphate, and an arylboronic acid. researchgate.net

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. gold-chemistry.orgwikidoc.org This method is fundamental for the synthesis of arylalkynes. The reaction proceeds under mild, basic conditions, often using an amine as both the base and solvent. nrochemistry.comwikidoc.org The high reactivity of the C-I bond makes this compound an ideal candidate for this transformation, enabling the introduction of various alkynyl groups. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. nih.goveie.gr This reaction forms a new carbon-carbon bond at one of the sp² carbons of the alkene. The reaction of o-iodobenzamides with alkynes has been shown to proceed via a cascade involving Sonogashira coupling followed by a Heck-type cyclization. researchgate.net This highlights the utility of the iodobenzamide scaffold in complex, multi-step, one-pot procedures.

The following table summarizes representative conditions for these cross-coupling reactions as applied to related aryl iodides, illustrating the potential pathways for derivatizing this compound.

| Coupling Reaction | Substrate Example | Coupling Partner | Catalyst System | Conditions | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | N-Ac/Bn Benzamide | Arylboronic Acids | NHC-Palladacycle (3 mol%) | K₃PO₄, Toluene, 90°C, 24h | Biaryl Ketones |

| Sonogashira Coupling | Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Diisopropylamine, THF, rt, 3h | Aryl Alkynes |

| Heck Reaction | o-Iodobenzamide | Alkyne | Pd-catalyst | Base, Solvent | Alkylidene-phenanthridinones |

Applications of Hypervalent Iodine Chemistry in this compound Contexts

Hypervalent iodine compounds are reagents that possess an iodine atom in a formal oxidation state higher than the usual -1. cardiff.ac.uk These reagents, particularly iodine(III) and iodine(V) species, have become popular in organic synthesis as mild, selective, and environmentally benign oxidants, often serving as alternatives to heavy metal-based reagents. nsf.govresearchgate.netrsc.org Iodoarenes, such as this compound, are common precursors for the synthesis of these powerful reagents. beilstein-journals.org

The synthesis of hypervalent iodine reagents from iodobenzamide precursors typically involves the oxidation of the iodine center.

Formation of Iodine(III) Reagents: A common method to access iodine(III) species is through the direct chlorination of an iodoarene. nih.gov Reacting this compound with chlorine gas would be expected to produce the corresponding (dichloroiodo) derivative, a versatile hypervalent iodine(III) reagent. nih.gov

Formation of Iodine(V) Reagents: More powerful iodine(V) oxidants can be prepared from iodoarenes using strong oxidizing agents. The oxidation of 2-iodobenzamides with reagents like potassium bromate (KBrO₃) or Oxone® is a documented method for producing cyclic iodine(V) reagents, which are analogs of the well-known 2-Iodoxybenzoic acid (IBX). beilstein-journals.orgresearchgate.net These transformations showcase the utility of the iodobenzamide scaffold in generating catalysts and reagents for oxidative processes. rsc.org

The table below outlines the transformations used to convert iodobenzamides into hypervalent iodine reagents.

| Precursor Type | Oxidizing Agent | Reagent Class Formed | Typical Application |

|---|---|---|---|

| Iodoarene | Cl₂ | ArICl₂ (Iodine-III) | Chlorinating Agent |

| 2-Iodobenzamide | KBrO₃ or Oxone® | Benziodazole oxide (Iodine-V) | Selective Oxidation of Alcohols/Sulfides |

Structure-activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Structural Determinants for Biological Activity in N-Hydroxy-4-iodobenzamide and Analogues

The biological activity of this compound is intrinsically linked to its core components: the hydroxamic acid group (-CONHOH), the benzene ring, and the iodine substituent at the para-position. As a class, N-hydroxybenzamides are recognized as potent histone deacetylase (HDAC) inhibitors. nih.govnih.gov The hydroxamic acid moiety is a key pharmacophore, acting as a zinc-binding group (ZBG) that chelates the Zn2+ ion in the active site of HDAC enzymes, which is crucial for their inhibition. nih.gov

Structure-activity relationship (SAR) studies on various N-hydroxybenzamide and N-hydroxypropenamide derivatives have provided insights into the roles of different structural components. For instance, in a series of novel N-hydroxybenzamides incorporating quinazolin-4(3H)-ones, the N-hydroxypropenamide analogues were generally found to be more potent than the N-hydroxybenzamide analogues in terms of both HDAC inhibition and cytotoxicity. nih.gov This suggests that the linker connecting the zinc-binding group to the capping group plays a significant role in the molecule's activity.

The "capping group," which in the case of this compound is the 4-iodophenyl group, is critical for interacting with the amino acid residues at the rim of the HDAC active site tunnel. The nature of this capping group can influence the compound's selectivity for different HDAC isoforms. nih.gov Studies on related iodobenzamides for melanoma imaging have shown that the position of the iodine atom (ortho, meta, or para) significantly affects the compound's lipophilicity, metabolism, and pharmacokinetic profile, which in turn influences its biological distribution and target accumulation. nih.gov For example, in a study of N-(N'-dialkylaminoethylene)-[123I]iodobenzamide derivatives, the ortho-iodinated analogue demonstrated the highest tumor uptake at earlier time points compared to its para-iodinated counterpart. nih.gov

Furthermore, modifications to the linker region between the capping group and the zinc-binding group have been shown to be critical. In a study of salicylanilides, which share some structural similarities with hydroxybenzamides, even minor changes like reversing the amide linkage or replacing it with an ester or urea group led to a complete loss of activity. researchgate.net This highlights the precise spatial and electronic requirements for effective biological interaction.

The following table summarizes the key structural components of N-hydroxybenzamide-based HDAC inhibitors and their general roles in biological activity, which can be extrapolated to understand this compound.

| Structural Component | General Function in HDAC Inhibition | Reference |

| Hydroxamic Acid (-CONHOH) | Zinc-Binding Group (ZBG); chelates the Zn2+ ion in the HDAC active site. | nih.gov |

| Aromatic Ring (Benzene) | Serves as a scaffold and part of the linker region. | nih.gov |

| Capping Group (e.g., 4-iodophenyl) | Interacts with surface residues of the enzyme; influences potency and isoform selectivity. | nih.gov |

| Linker | Connects the ZBG and the capping group; its length and rigidity affect binding affinity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org These models are instrumental in medicinal chemistry for predicting the activity of novel compounds and for providing insights into the structural features that govern their potency. taylorfrancis.com

While no QSAR studies have been published focusing exclusively on this compound, numerous studies on related benzamide and hydroxamic acid derivatives, particularly as HDAC inhibitors, illustrate the applicability of this approach. For example, a 3D-QSAR study on aminophenyl benzamide derivatives as HDAC inhibitors revealed that hydrophobic character is crucial for their inhibitory activity. researchgate.net The model suggested that the inclusion of hydrophobic substituents would enhance HDAC inhibition, a finding that is relevant to the lipophilic nature of the iodine atom in this compound. The same study also indicated that hydrogen bond donating groups positively contribute to activity, while electron-withdrawing groups have a negative influence. researchgate.net

Another QSAR study on 2-hydroxybenzamide derivatives with antimicrobial activity established statistically significant correlations using various molecular descriptors. researchgate.net Such models typically use descriptors related to electronic properties, steric effects, and lipophilicity to build a predictive equation. The general form of a QSAR model is:

Biological Activity = f(Molecular Descriptors) + error wikipedia.org

The table below presents hypothetical descriptors that would be relevant in a QSAR study of this compound analogues and their potential influence on biological activity, based on findings from related compound classes.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Hammett constant (σ), Atomic charges | The electron-withdrawing nature of iodine can influence the acidity of the hydroxamic acid proton, affecting zinc binding. |

| Steric | Molar refractivity (MR), van der Waals volume | The size of the iodine atom and other substituents on the phenyl ring can affect binding pocket fit. |

| Hydrophobic | Partition coefficient (logP) | Increased lipophilicity can enhance membrane permeability but may also lead to non-specific binding. |

| Topological | Connectivity indices | Describe the branching and shape of the molecule, which can be important for receptor interaction. |

The development of robust QSAR models for this compound derivatives would require a dataset of analogues with systematically varied substituents on the phenyl ring and modifications to the hydroxamic acid group, along with their experimentally determined biological activities. Such models would be invaluable for guiding the synthesis of more potent and selective compounds.

Computational Approaches in Molecular Design of this compound Compounds

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. tandfonline.com This method is widely used to understand the binding mode of inhibitors and to screen virtual libraries for potential new drug candidates. For this compound and its analogues, docking studies are primarily focused on their interaction with the active site of HDACs.

Docking simulations of various hydroxamic acid-based HDAC inhibitors consistently show the hydroxamic acid group coordinating with the zinc ion at the bottom of the catalytic tunnel. nih.gov The phenyl ring and its substituents, such as the iodine in this compound, extend towards the surface of the enzyme, where they can form hydrophobic and van der Waals interactions with the amino acid residues lining the pocket. nih.gov A docking study on novel N-hydroxybenzamides incorporating quinazolin-4(3H)-ones found that the binding energy computed from docking had a high correlation with the experimentally observed biological activity. nih.gov

Molecular dynamics (MD) simulations can further refine the results of molecular docking by simulating the movement of the protein-ligand complex over time. This provides insights into the stability of the binding interactions and the conformational changes that may occur upon ligand binding. tandfonline.com For instance, MD simulations of a benzamide inhibitor with the α-subunit of tryptophan synthase from Mycobacterium tuberculosis confirmed that the ligand remained stably bound within the active pocket throughout the simulation. tandfonline.com

The following table details the key amino acid residues in the HDAC2 active site that are likely to interact with a ligand like this compound, based on docking studies of similar inhibitors.

| Interacting Residue(s) | Type of Interaction | Ligand Moiety Involved | Reference |

| His145, His146, His183, Tyr308 | Coordination/H-bonding | Hydroxamic acid with Zn2+ | nih.gov |

| Gly154, Phe155, Phe210 | H-bonding, π-π stacking | Linker and Capping Group | nih.gov |

| Hydrophobic pocket residues | van der Waals/hydrophobic | Capping Group (iodophenyl) | nih.gov |

The design of novel compounds based on the this compound scaffold utilizes both ligand-based and structure-based approaches.

Ligand-based design is employed when the three-dimensional structure of the target protein is unknown. It relies on the knowledge of other molecules that bind to the biological target of interest. Pharmacophore modeling is a common ligand-based technique where the essential steric and electronic features required for biological activity are identified from a set of active compounds. A study on aminophenyl benzamide HDAC inhibitors developed a five-point pharmacophore model consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. researchgate.net This model was then used to build a 3D-QSAR model to predict the activity of new compounds.

Structure-based design , on the other hand, relies on the known 3D structure of the target protein, often determined by X-ray crystallography or NMR spectroscopy. tandfonline.com With the crystal structures of several HDAC isoforms available, structure-based design is a powerful tool for developing selective inhibitors. This approach allows for the rational design of ligands that can fit optimally into the active site and make specific, favorable interactions with the protein. For example, the design of tetrahydro-β-carboline based HDAC inhibitors involved attaching a hydroxamic acid group and an aliphatic linker to a novel scaffold, with molecular docking used to rationalize the binding affinity for HDAC1. rsc.org

Both paradigms can be integrated to enhance the drug design process. For example, docking known ligands into a protein structure can help validate the binding mode and refine pharmacophore models.

Molecular Docking and Dynamics Simulations

Impact of Stereochemistry on this compound's Interactions

This compound itself is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. However, stereochemistry becomes a critical factor in the design and activity of its more complex analogues where chiral centers are introduced. nih.gov

The biological environment, including enzymes and receptors, is inherently chiral. Consequently, the different stereoisomers (enantiomers or diastereomers) of a chiral drug molecule can exhibit significant differences in their biological activity, a phenomenon known as stereoselectivity. nih.gov One isomer may fit perfectly into a binding site, while its mirror image may bind weakly or not at all.

In the context of HDAC inhibitors, the introduction of chiral centers, often in the linker or capping group, is a common strategy to improve potency and selectivity. rsc.orgresearchgate.net For example, a study on chiral heterocyclic hydroxamic acid derivatives designed as HDAC8 inhibitors used a structure-based approach to design and dock 52 chiral compounds, highlighting the importance of the three-dimensional arrangement of the molecule for effective binding. researchgate.net Another study on tetrahydro-β-carboline based HDAC inhibitors explicitly adjusted the chirality of two stereocenters in the scaffold to analyze the structure-activity relationship. rsc.org

Research on benzamide derivatives for other targets has also demonstrated the profound impact of stereochemistry. For benzamides derived from secondary amines, the conformational equilibria of the amide C-N bond can differ, leading to opposite signs in circular dichroism spectra, which can be used to determine the absolute configuration. researchgate.net This conformational difference can directly impact how the molecule presents its pharmacophoric features to a receptor.

Therefore, while this compound is achiral, any drug design campaign that uses it as a starting scaffold must consider the stereochemical consequences of adding chiral moieties. The synthesis of stereochemically pure analogues and the evaluation of their individual biological activities are essential steps in optimizing lead compounds. mdpi.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-Hydroxy-4-iodobenzamide, and how can reaction conditions be optimized for reproducibility?

- Methodology :

- Step 1 : Start with iodination of 4-hydroxybenzamide derivatives using iodine monochloride (ICl) or electrophilic iodination agents. Monitor reaction progress via thin-layer chromatography (TLC) .

- Step 2 : Optimize solvent systems (e.g., DMF or THF) and temperature (60–80°C) to balance yield and purity. For example, lower temperatures may reduce side-product formation in halogenation steps .

- Step 3 : Validate synthetic routes using AI-driven tools (e.g., Reaxys or Pistachio models) to predict feasible pathways and cross-reference with existing literature .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

- Methodology :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO-water mixtures. Measure concentrations via UV-Vis spectroscopy (λ~265 nm for benzamide derivatives) .

- Stability : Conduct accelerated stability studies (40°C/75% RH) over 14 days. Monitor degradation products using HPLC with a C18 column and mobile phase (acetonitrile:water = 70:30) .

Advanced Research Questions

Q. What are the potential mechanisms of this compound in modulating enzyme activity, and how can conflicting kinetic data be resolved?

- Methodology :

- Enzyme Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to test inhibition of metalloproteases. Measure IC values under varied pH and ionic strength .

- Structural Analysis : Perform molecular docking (AutoDock Vina) to predict binding modes to catalytic zinc ions. Validate with X-ray crystallography if feasible .

- Contradiction Resolution : Replicate assays using standardized buffers (e.g., Tris-HCl vs. HEPES) to assess buffer-specific interference. Cross-check with independent datasets from Chemotion or RADAR4Chem repositories .

Q. How can researchers design experiments to distinguish between direct and indirect interactions of this compound with cellular targets?

- Methodology :

- Pull-Down Assays : Use biotinylated derivatives and streptavidin beads to isolate target proteins. Analyze via SDS-PAGE and LC-MS/MS .

- CRISPR Knockout Models : Generate cell lines lacking suspected targets (e.g., HDACs) to test compound specificity. Compare dose-response curves in wild-type vs. knockout cells .

- Data Interpretation : Apply statistical tools (e.g., ANOVA for dose-response variability) and reference NFDI4Chem’s terminology service for consistent annotation .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo toxicity profiles of this compound?

- Methodology :

- In Vitro Toxicity : Use HepG2 cells for hepatotoxicity screening (MTT assay) and compare with primary hepatocytes to account for metabolic differences .

- In Vivo Validation : Conduct acute toxicity studies in rodents (OECD 423 guidelines). Monitor organ histopathology and plasma biomarkers (ALT, AST) .

- Conflict Analysis : Evaluate pharmacokinetic parameters (e.g., bioavailability via LC-MS) to identify metabolic activation or clearance discrepancies .

Data Management & Reproducibility

Q. How should researchers manage and share spectral data for this compound to ensure reproducibility?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。